10-Fold Superior HIV-1 Reverse Transcriptase Inhibition versus Non-Fluorinated Methylene Analog
The difluoromethylenephosphonate analog synthesized from this compound demonstrates a 10-fold increase in competitive inhibition of HIV-1 reverse transcriptase compared to the methylenephosphonate analog derived from the non-fluorinated comparator [1]. This direct comparison quantifies the functional advantage conferred by the fluorine substitution.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibition |
|---|---|
| Target Compound Data | 30-fold less effective than AZT-triphosphate |
| Comparator Or Baseline | Methylenephosphonate analogue (from Tetraisopropyl Methylenebisphosphonate) |
| Quantified Difference | 10-fold more effective than methylene analog |
| Conditions | Competitive inhibition assay of HIV-1 reverse transcriptase |
Why This Matters
This 10-fold improvement in target engagement is a decisive factor for selecting this compound as a precursor when designing nucleotide-based inhibitors for antiviral research.
- [1] Hebel, D., Kirk, K. L., Kinjo, J., Kovács, T., Lesiak, K., Balzarini, J., ... & Torrence, P. F. (1991). Synthesis of a difluoromethylenephosphonate analogue of AZT 5'-triphosphate and its inhibition of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 1(1), 17-20. View Source
